molecular formula C4HBrClFN2 B13500352 5-Bromo-4-chloro-6-fluoropyrimidine

5-Bromo-4-chloro-6-fluoropyrimidine

Cat. No.: B13500352
M. Wt: 211.42 g/mol
InChI Key: JKAXUOASKGSMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-6-fluoropyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine, chlorine, and fluorine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-fluoropyrimidine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a pyrimidine derivative is treated with halogenating agents under controlled conditions. For example, starting with 4,6-dichloropyrimidine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). Subsequently, bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled temperature and reaction time .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene are typically employed.

Major Products:

    Aminopyrimidines: Formed from nucleophilic substitution with amines.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Scientific Research Applications of 5-Bromo-4-chloro-6-fluoropyrimidine

This compound is a pyrimidine derivative with a halogenation pattern that gives it unique reactivity and properties, making it a versatile building block in organic synthesis. Its applications span across chemistry, biology, medicine, and materials science.

Chemistry

This compound is utilized as a building block in organic synthesis for the creation of both pharmaceuticals and agrochemicals. The compound's halogenation pattern allows for selective functionalization, making it useful in the synthesis of complex molecules. Compared to similar compounds like 4-Bromo-6-chloro-5-fluoropyrimidine, the position of the halogens affects the compound’s electronic distribution and steric hindrance, influencing its reactivity in substitution and coupling reactions. The presence of fluorine enhances its stability and lipophilicity compared to non-fluorinated analogs.

Biology and Medicine

In medicinal chemistry, this compound is explored as a pharmacophore in drug design. Derivatives of this compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. The compound may act by inhibiting enzymes or interacting with nucleic acids. Fluorinated pyrimidines, for example, are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity.

Research indicates that derivatives of this compound possess:

  • Antimicrobial properties Derivatives have demonstrated effectiveness against certain bacterial strains.
  • Antiviral activity Some studies suggest potential efficacy against viral infections.
  • Antitumor effects Several compounds based on this structure are being explored for their ability to inhibit tumor growth.

Industry

This compound is used in the development of advanced materials, including liquid crystals and polymers. The halogenated structure contributes to the desired physical and chemical properties of these materials.

  • Antitumor Activity A study evaluated the antitumor potential of a derivative of this compound in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively inhibits cancer cell proliferation.
  • Antimicrobial Efficacy Another investigation focused on the antimicrobial activity of derivatives of this compound against Staphylococcus aureus. The derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating potent antimicrobial properties.

Applications in Drug Development

This compound serves as a building block in the synthesis of pharmaceuticals. Its derivatives are being researched for their potential as:

  • Anticancer agents Targeting specific pathways in tumor cells.
  • Antimicrobial drugs Developing new treatments for resistant bacterial strains.
  • Antiviral medications Exploring efficacy against viral pathogens.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-fluoropyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity . The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to target proteins or nucleic acids, leading to increased biological activity.

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-5-fluoropyrimidine
  • 5-Bromo-4,6-dichloropyrimidine
  • 4-Chloro-6-ethyl-5-fluoropyrimidine

Comparison: 5-Bromo-4-chloro-6-fluoropyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. Compared to 4-Bromo-6-chloro-5-fluoropyrimidine, the position of the halogens affects the compound’s electronic distribution and steric hindrance, influencing its reactivity in substitution and coupling reactions. The presence of fluorine in this compound enhances its stability and lipophilicity compared to its non-fluorinated analogs .

Biological Activity

5-Bromo-4-chloro-6-fluoropyrimidine is a heterocyclic compound with significant relevance in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H2BrClFN2, with a molecular weight of approximately 195.43 g/mol. It features a pyrimidine ring substituted with bromine, chlorine, and fluorine atoms, which enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC4H2BrClFN2
Molecular Weight195.43 g/mol
Boiling Point-2 to 0 °C
Density1.92 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. Its derivatives have been shown to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition: Compounds derived from this structure may inhibit enzymes like thymidylate synthase, leading to anticancer effects.
  • Nucleic Acid Interaction: The halogenated structure allows for specific interactions with nucleic acids, potentially disrupting their function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Derivatives have shown effectiveness against certain bacterial strains.
  • Antiviral Activity: Some studies suggest potential efficacy against viral infections.
  • Antitumor Effects: Several compounds based on this structure are being explored for their ability to inhibit tumor growth.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of a derivative of this compound in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively inhibits cancer cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound derivatives against Staphylococcus aureus. The derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating potent antimicrobial properties.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its derivatives are being researched for their potential as:

  • Anticancer agents: Targeting specific pathways in tumor cells.
  • Antimicrobial drugs: Developing new treatments for resistant bacterial strains.
  • Antiviral medications: Exploring efficacy against viral pathogens.

Properties

Molecular Formula

C4HBrClFN2

Molecular Weight

211.42 g/mol

IUPAC Name

5-bromo-4-chloro-6-fluoropyrimidine

InChI

InChI=1S/C4HBrClFN2/c5-2-3(6)8-1-9-4(2)7/h1H

InChI Key

JKAXUOASKGSMDL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.